5-[Chloro(difluoro)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[Chloro(difluoro)methyl]-1,2-oxazole is a chemical entity recognized for its involvement in the synthesis of various organic compounds. It is noteworthy in chemical research due to its distinct functional groups that impart unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds involves techniques such as the room temperature 1,3-dipolar cycloaddition, which has been demonstrated in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles. These reactions exhibit high regioselectivity under the influence of a Cu(I) salt as a catalyst, although direct synthesis details of 5-[Chloro(difluoro)methyl]-1,2-oxazole might differ, the method provides insight into handling similar halogenated and fluorinated compounds (Hu et al., 2008).
Molecular Structure Analysis
The molecular structure of related halogenated and fluorinated oxazoles, like those studied in synthesis methods, can be determined through techniques like X-ray crystallography, NMR, and elemental analysis. These methods help in understanding the arrangement of atoms within the molecule and the spatial geometry which influences its reactivity and interactions (Hu et al., 2008).
Scientific Research Applications
Application
Indole derivatives are important types of molecules in natural products and drugs. They play a significant role in cell biology .
Method
The synthesis of indole derivatives often involves the reaction of various starting materials. For instance, one method started from the reaction of tert-butyl 3-oxopent-4-enoate and methyl 5-chloro-2-formylpentanoate .
Results
Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
2. Synthesis and Application of Trifluoromethylpyridines
Application
Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .
Method
The synthesis of TFMP derivatives often involves the reaction of various starting materials. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under certain conditions .
Results
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Biological Potential of Indole Derivatives
Application
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method
The synthesis of indole derivatives often involves the reaction of various starting materials .
Results
Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
4. Synthesis and Application of Trifluoromethylpyridines
Application
Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .
Method
The synthesis of TFMP derivatives often involves the reaction of various starting materials .
Results
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJPPFAOCXDDPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(F)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557090 |
Source
|
Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Chloro(difluoro)methyl]-1,2-oxazole | |
CAS RN |
116611-76-8 |
Source
|
Record name | 5-[Chloro(difluoro)methyl]-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.